molecular formula C13H21ClN2O2 B554899 N-Z-1,5-pentanediamine hydrochloride CAS No. 18807-74-4

N-Z-1,5-pentanediamine hydrochloride

Cat. No.: B554899
CAS No.: 18807-74-4
M. Wt: 272.77 g/mol
InChI Key: VYIRBXGDTOPWSY-UHFFFAOYSA-N
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Description

N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2This compound is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Mode of Action

It is known that the compound can be used as a cross-linking reagent . Cross-linking reagents can create covalent bonds between different molecules, altering their structure and function. This could potentially lead to changes in the targets it interacts with .

Biochemical Pathways

It is known that the compound can be used in the synthesis of polyamines , which are involved in various biochemical pathways, including cell growth and differentiation, gene expression, and signal transduction .

Result of Action

Given its potential use as a cross-linking reagent , it may induce structural and functional changes in its target molecules, potentially affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Z-1,5-pentanediamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,5-pentanediamine with benzyl chloroformate to form Benzyl N-(5-aminopentyl)carbamate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Z-1,5-pentanediamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Z-1,5-pentanediamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediamine: A related compound with similar chemical properties but without the benzyl carbamate group.

Uniqueness

N-Z-1,5-pentanediamine hydrochloride is unique due to the presence of the benzyl carbamate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

benzyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRBXGDTOPWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526422
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18807-74-4
Record name Benzyl (5-aminopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,5-diaminopentane Hydrochloride
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